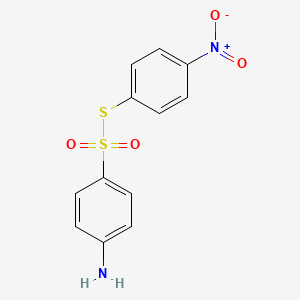
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate: is a compound that belongs to the class of thiosulfonates. Thiosulfonates are known for their antimicrobial potential and are studied for their unique structural and electronic properties . This compound features a sulfonothioate group attached to a 4-aminobenzene ring, with a 4-nitrophenyl group as a substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate typically involves the reaction of 4-aminobenzenesulfonyl chloride with 4-nitrophenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate can undergo various chemical reactions, including:
Oxidation: The sulfonothioate group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonothioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonothioate group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiosulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfonate compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate involves its interaction with biological molecules. The sulfonothioate group can form covalent bonds with thiol groups in proteins, disrupting their function. This is particularly effective against bacterial enzymes, leading to antimicrobial effects . The nitrophenyl group may also contribute to the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-ethyl 4-aminobenzene-1-sulfonothioate
- S-ethyl 4-acetamidobenzene-1-sulfonothioate
- S-methyl 4-acetamidobenzene-1-sulfonothioate
Uniqueness
S-(4-Nitrophenyl) 4-aminobenzene-1-sulfonothioate is unique due to the presence of both a nitrophenyl and an aminobenzene group, which imparts distinct electronic and steric properties. These features make it particularly useful in applications requiring specific reactivity and binding characteristics .
Eigenschaften
CAS-Nummer |
179912-74-4 |
|---|---|
Molekularformel |
C12H10N2O4S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)sulfanylsulfonylaniline |
InChI |
InChI=1S/C12H10N2O4S2/c13-9-1-7-12(8-2-9)20(17,18)19-11-5-3-10(4-6-11)14(15)16/h1-8H,13H2 |
InChI-Schlüssel |
SWOHCPUOVHNOGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















